(-)-Nicotine-[methyl-3H]
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Overview
Description
(-)-Nicotine-[methyl-3H] is a radiolabeled form of nicotine, where the methyl group is labeled with tritium (³H). This compound is used extensively in scientific research to study the pharmacokinetics, metabolism, and receptor binding of nicotine. Nicotine itself is an alkaloid found in the nightshade family of plants (Solanaceae) and is most commonly associated with tobacco.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Nicotine-[methyl-3H] typically involves the tritiation of nicotine. One common method is the catalytic reduction of nicotine in the presence of tritium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled conditions to ensure the selective incorporation of tritium into the methyl group.
Industrial Production Methods
Industrial production of radiolabeled compounds like (-)-Nicotine-[methyl-3H] is usually conducted in specialized facilities equipped to handle radioactive materials. The process involves the synthesis of nicotine followed by its tritiation using tritium gas. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
Chemical Reactions Analysis
Types of Reactions
(-)-Nicotine-[methyl-3H] undergoes various chemical reactions, including:
Oxidation: Nicotine can be oxidized to form cotinine, a major metabolite.
Reduction: Reduction reactions can convert nicotine to its dihydro derivatives.
Substitution: Nicotine can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Cotinine and other minor metabolites.
Reduction: Dihydronicotine derivatives.
Substitution: Various N-substituted nicotine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (-)-Nicotine-[methyl-3H] is used to study the reaction mechanisms and pathways involving nicotine. It helps in tracing the metabolic fate of nicotine in various chemical environments.
Biology
In biological research, this compound is used to investigate the binding of nicotine to nicotinic acetylcholine receptors. It helps in understanding the distribution and localization of nicotine in biological systems.
Medicine
In medical research, (-)-Nicotine-[methyl-3H] is used to study the pharmacokinetics and metabolism of nicotine in humans and animals. It aids in the development of smoking cessation therapies and understanding nicotine addiction.
Industry
In the industry, this compound is used in the development of nicotine replacement therapies and other pharmaceutical products. It is also used in quality control processes to ensure the consistency and purity of nicotine-containing products.
Mechanism of Action
(-)-Nicotine-[methyl-3H] exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems. These receptors are ion channels that, when activated by nicotine, allow the influx of cations such as sodium and calcium. This leads to the depolarization of neurons and the release of neurotransmitters like dopamine, which is associated with the addictive properties of nicotine.
Comparison with Similar Compounds
Similar Compounds
(-)-Nicotine: The non-radiolabeled form of nicotine.
Cotinine: A major metabolite of nicotine.
Anabasine: Another alkaloid found in tobacco with similar pharmacological properties.
Uniqueness
(-)-Nicotine-[methyl-3H] is unique due to its radiolabel, which allows for the precise tracking and quantification of nicotine in various biological and chemical systems. This makes it an invaluable tool in research settings where understanding the detailed behavior of nicotine is crucial.
Properties
IUPAC Name |
3-[(2S)-1-(tritiomethyl)pyrrolidin-2-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1/i1T |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-ZCPMIHGASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]CN1CCC[C@H]1C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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